N-Allyl-1H-pyrrole-1-carboxamide

Physicochemical profiling Lipophilicity Drug design

N-Allyl-1H-pyrrole-1-carboxamide (CAS 107962-30-1) is a pyrrole-1-carboxamide derivative bearing an N-allyl substituent, with molecular formula C₈H₁₀N₂O and molecular weight 150.18 g/mol. The compound is supplied as a research chemical with a standard purity of ≥97%, stabilized with 4‑tert‑butylcatechol (TBC) to prevent allyl polymerization.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 107962-30-1
Cat. No. B008991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-1H-pyrrole-1-carboxamide
CAS107962-30-1
Synonyms1H-Pyrrole-1-carboxamide,N-2-propenyl-(9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC=CCNC(=O)N1C=CC=C1
InChIInChI=1S/C8H10N2O/c1-2-5-9-8(11)10-6-3-4-7-10/h2-4,6-7H,1,5H2,(H,9,11)
InChIKeyZYPJSSIAMFRVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-1H-pyrrole-1-carboxamide (CAS 107962-30-1) – Procurement-Relevant Overview for Research and Synthetic Chemistry


N-Allyl-1H-pyrrole-1-carboxamide (CAS 107962-30-1) is a pyrrole-1-carboxamide derivative bearing an N-allyl substituent, with molecular formula C₈H₁₀N₂O and molecular weight 150.18 g/mol . The compound is supplied as a research chemical with a standard purity of ≥97%, stabilized with 4‑tert‑butylcatechol (TBC) to prevent allyl polymerization . Its core structural feature — a terminal alkene tethered to the carboxamide nitrogen — distinguishes it from saturated N‑alkyl analogs and enables unique synthetic transformations, most notably dearomatizing anionic cyclization to yield bicyclic pyrroloazepinones .

Dearomatizing cyclization substrate for pyrroloazepinone scaffolds
Allyl handle enables downstream olefin metathesis and hydroformylation
TBC-stabilized formulation for extended shelf-life and lot consistency

Why N-Allyl-1H-pyrrole-1-carboxamide Cannot Be Simply Replaced by Saturated N‑Alkyl or N‑Benzyl Analogs


Substituting N‑allyl-1H‑pyrrole‑1‑carboxamide with a saturated analog such as N‑ethyl‑ or N‑methyl‑1H‑pyrrole‑1‑carboxamide ignores three critical points of divergence that directly affect experimental outcome and procurement value. First, the allyl group elevates computed LogP by approximately 0.3 log units relative to the N‑ethyl congener, altering partitioning behavior in both synthetic and biological assays . Second, the terminal olefin provides a reactive handle for cyclization, metathesis, and hydroformylation that is completely absent in saturated N‑alkyl chains; as demonstrated by Clayden et al., N‑allyl pyrrolecarboxamides undergo dearomatizing anionic cyclization to form 7‑membered pyrroloazepinones, whereas N‑benzyl analogs follow a divergent pathway leading to 5‑membered ring‑opened products . Third, the intrinsic tendency of allyl compounds to polymerize during storage necessitates TBC stabilization — a formulation feature not required for saturated analogs and one that directly impacts shelf‑life and lot‑to‑lot reproducibility .

Lipophilicity shift may alter partitioning
N-allyl LogP is ~0.3 units higher than N-ethyl analog; substituting could affect biological assay partitioning and permeability readouts.
Cyclization pathway divergence limits scaffold access
Allyl group required for dearomatizing cyclization to 7,5-fused pyrroloazepinones; N-benzyl analog follows a 5-membered ring-opening route instead.
Saturated analogs lack olefin reactivity handle
N-ethyl or N-methyl pyrrolecarboxamides are inert to metathesis and hydroformylation; allyl derivative uniquely enables late-stage diversification.

N-Allyl-1H-pyrrole-1-carboxamide – Quantitative Comparative Evidence for Scientific Selection


Computed Lipophilicity Advantage Over N‑Ethyl‑1H‑pyrrole‑1‑carboxamide

The N‑allyl derivative exhibits a computed LogP of 1.39, compared to 1.09 for the direct saturated analog N‑ethyl‑1H‑pyrrole‑1‑carboxamide, representing a ΔLogP of +0.30 . This difference arises from the replacement of two sp³‑hybridized carbon atoms with sp² carbons in the N‑substituent and is consistent with the known lipophilicity increment of a terminal alkene over an alkane of equal carbon count.

Lipophilicity comparison
Cross-study comparable
Target LogP 1.39
N-ethyl LogP 1.09
Δ +0.30
Supports lipophilicity-based SAR selection
Consistent alkene LogP increment; data source review advised
Physicochemical profiling Lipophilicity Drug design SAR studies

Increased Conformational Flexibility vs. N‑Ethyl Analog – Rotatable Bond Count

N‑Allyl‑1H‑pyrrole‑1‑carboxamide contains two rotatable bonds (the N–CH₂ and CH₂–CH=CH₂ linkages), whereas N‑ethyl‑1H‑pyrrole‑1‑carboxamide contains only one (the N–CH₂ bond) . This additional degree of rotational freedom provides the allyl derivative with greater conformational entropy in solution.

Rotatable bond count
Cross-study comparable
Target 2 bonds
N-ethyl 1 bond
+1 rotatable bond
May influence conformational sampling in binding
Conformational entropy context-dependent
Conformational analysis Molecular flexibility Entropy Ligand design

Divergent Dearomatizing Cyclization Pathway vs. N‑Benzyl Pyrrolecarboxamide

In a direct head-to-head comparison by Clayden et al. (2004), treatment of N‑allyl and N‑benzyl pyrrolecarboxamides with LDA led to fundamentally different cyclization outcomes: N‑allyl derivatives underwent dearomatizing anionic cyclization to yield bicyclic pyrroloazepinones (7,5‑fused ring system), whereas N‑benzyl derivatives gave 5‑membered ring opening products (3‑aminovinylpyrrolinones) . The N‑allyl cyclization was stereoselective, yielding essentially a single diastereoisomer of the 7,5‑fused product.

Cyclization outcome
Direct head-to-head
N-allyl 7,5-fused pyrroloazepinone
N-benzyl 5-membered ring opening
Divergent pathway; allyl yields single diastereomer
Allyl group required for pyrroloazepinone scaffold
LDA/THF, 0 °C; Clayden et al. 2004
Synthetic methodology Dearomatizing cyclization Heterocycle synthesis Pyrroloazepinones

Procurement-Stabilized Formulation vs. Unstabilized or Non-Standardized Analogs

N‑Allyl‑1H‑pyrrole‑1‑carboxamide is commercially supplied at ≥97% purity and is explicitly stabilized with 4‑tert‑butylcatechol (TBC), a radical inhibitor that prevents allyl polymerization during storage . In contrast, commonly available N‑ethyl‑1H‑pyrrole‑1‑carboxamide (CAS 150079-67-7) and N‑methyl analogs are typically offered without radical stabilizers, as they lack the polymerizable alkene moiety.

Procurement specification
Supporting evidence
≥97% purity, TBC-stabilized
vs. unstabilized saturated analogs
Stabilized formulation supports lot consistency
Verify TBC stabilization when ordering
Chemical procurement Stability Quality control Allyl polymerization

Allyl Functional Handle Enables Olefin Metathesis and Hydroformylation Chemistry

The terminal alkene of N‑allyl‑1H‑pyrrole‑1‑carboxamide serves as a versatile synthetic handle for transformations that are inaccessible to saturated N‑alkyl analogs: olefin cross‑metathesis for carbon‑chain extension, ring‑closing metathesis for macrocyclization, and rhodium‑catalyzed hydroformylation for aldehyde introduction . Saturated N‑ethyl or N‑methyl pyrrole‑1‑carboxamides are inert under these conditions, making the allyl derivative the exclusive choice when downstream olefin chemistry is planned.

Synthetic diversification
Class-level inference
Olefin metathesis, hydroformylation, cyclization
Absent in saturated N-alkyl analogs
Enables late-stage diversification strategies
Specific yields context-dependent; review literature
Synthetic diversification Olefin metathesis Hydroformylation Building block utility

N-Allyl-1H-pyrrole-1-carboxamide – Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Pyrroloazepinone Natural Product Scaffolds via Dearomatizing Cyclization

N‑Allyl‑1H‑pyrrole‑1‑carboxamide is the requisite substrate for accessing bicyclic pyrroloazepinones through LDA‑mediated dearomatizing anionic cyclization, a transformation that N‑benzyl and N‑alkyl analogs cannot replicate . This pathway is directly relevant to the synthesis of the marine natural product hinckdentine A and its analogs. Procurement of the N‑allyl derivative is mandatory for any program targeting this 7,5‑fused heterocyclic core.

Fragment-Based and Structure-Activity Relationship (SAR) Libraries Requiring Controlled Lipophilicity Increments

With a computed LogP of 1.39 — approximately 0.3 units higher than the N‑ethyl analog — N‑allyl‑1H‑pyrrole‑1‑carboxamide provides a calibrated lipophilicity increment without introducing additional heteroatoms or chiral centers . It is the preferred choice in fragment libraries where a modest LogP increase is needed to probe hydrophobic pocket interactions while maintaining ligand efficiency.

Diversity-Oriented Synthesis Requiring Downstream Olefin Functionalization

The terminal allyl olefin uniquely enables late‑stage diversification via olefin cross‑metathesis, ring‑closing metathesis, and rhodium‑catalyzed hydroformylation . No saturated N‑alkyl pyrrole‑1‑carboxamide can participate in these reactions. Researchers building DNA‑encoded libraries or conducting diversity‑oriented synthesis should procure the N‑allyl derivative as the single entry point to this reaction space.

Procurement for Long‑Term Storage or Multi‑Lot Screening Campaigns

Unlike unstabilized allyl compounds that polymerize upon storage, N‑allyl‑1H‑pyrrole‑1‑carboxamide is supplied at ≥97% purity explicitly stabilized with TBC . This formulation ensures lot‑to‑lot reproducibility and extended shelf‑life, making it the appropriate choice for multi‑year screening programs or centralized compound management facilities where chemical integrity over time is non‑negotiable.

Application
Selection Property
Validation Focus
Pyrroloazepinone synthesis
N-allyl substitution
Cyclization pathway vs. ring opening
Fragment-based SAR libraries
Lipophilicity increment
LogP shift without extra heteroatoms
Diversity-oriented synthesis
Terminal alkene handle
Compatibility with metathesis/hydroformylation
Long-term storage and screening
TBC-stabilized formulation
Lot-to-lot reproducibility over time
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